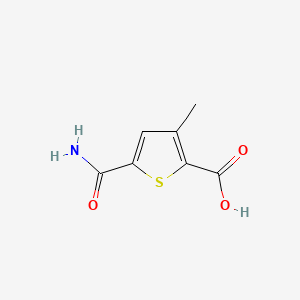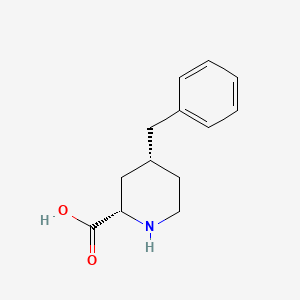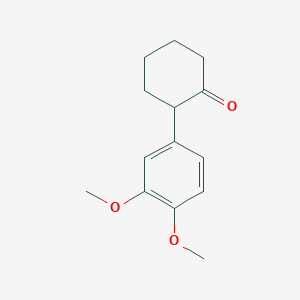
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of a bromine atom, a methoxypropoxy group, and a chlorine atom attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene typically involves multiple steps. One common synthetic route includes the following steps:
Etherification: The attachment of the methoxypropoxy group.
Chlorination: The addition of a chlorine atom to the benzene ring.
The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to changes in their activity and function. The methoxypropoxy group can also participate in hydrogen bonding and van der Waals interactions, further influencing the compound’s effects .
Comparación Con Compuestos Similares
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-chlorobenzene can be compared with other similar compounds, such as:
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a chlorine atom.
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene: Contains an additional bromine atom on the benzene ring.
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-4-methylbenzene: Similar structure but with a methyl group at a different position on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H16BrClO2 |
|---|---|
Peso molecular |
307.61 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(3-methoxypropoxy)ethyl]-3-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO2/c1-15-6-3-7-16-12(9-13)10-4-2-5-11(14)8-10/h2,4-5,8,12H,3,6-7,9H2,1H3 |
Clave InChI |
WJTHSKFZXVETHE-UHFFFAOYSA-N |
SMILES canónico |
COCCCOC(CBr)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)
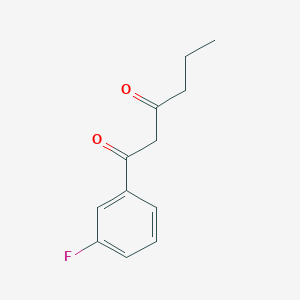

![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)
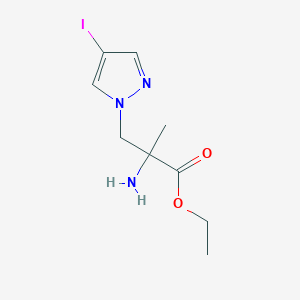
![9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487793.png)
![3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride](/img/structure/B13487798.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13487806.png)
![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)
![2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)

